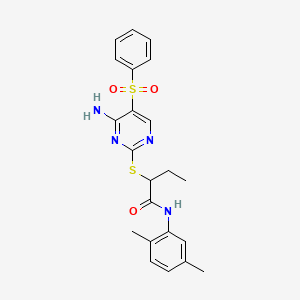
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The occurrence of drug-resistant bacterial infections necessitates the development of new antibacterial agents with mechanisms of action distinct from traditional antibiotics . Benzimidazole derivatives, such as our compound of interest, have demonstrated potent antimicrobial activity against various strains of microorganisms . Specifically, this compound has been tested in vitro and shown to be effective against bacterial strains. In silico studies further support its potential as a novel antibacterial agent, with FtsZ (a key functional protein in bacterial cell division) identified as a potential target .
Antifungal Properties
In addition to antibacterial effects, benzimidazole-based compounds have also exhibited antifungal activity. While the compound’s specific antifungal spectrum requires further investigation, its structural features suggest potential efficacy against fungal infections .
Anti-Inflammatory Potential
Benzimidazole derivatives have been explored for their anti-inflammatory properties. Although more research is needed, this compound’s unique structure may contribute to its anti-inflammatory effects, making it relevant in the context of inflammatory diseases .
Anticancer Applications
Benzimidazole-containing compounds have attracted attention in cancer research due to their diverse biological activities. While specific data on this compound’s anticancer potential are limited, its structural motifs align with features commonly found in bioactive molecules. Further studies could explore its impact on cancer cell lines .
Inhibition of Enzymes
Certain benzimidazole derivatives exhibit enzyme inhibition properties. Although direct evidence for this compound is scarce, its structural resemblance to known enzyme inhibitors warrants investigation into its potential interactions with specific enzymes .
Drug Design and Optimization
Given the compound’s unique scaffold, it could serve as a starting point for drug design and optimization. Medicinal chemists may explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and safety .
Eigenschaften
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-4-18(21(27)25-17-12-14(2)10-11-15(17)3)30-22-24-13-19(20(23)26-22)31(28,29)16-8-6-5-7-9-16/h5-13,18H,4H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPQNJDKOPQBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

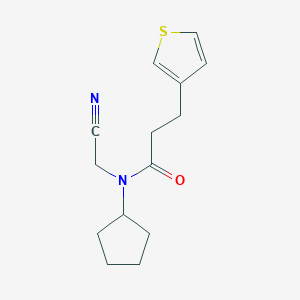
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
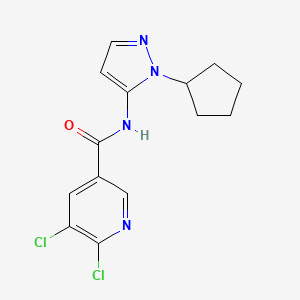
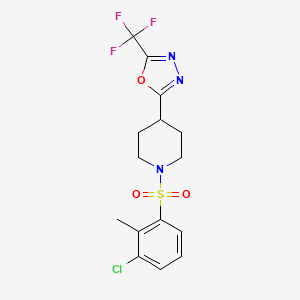
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)


![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)
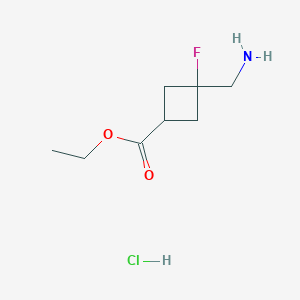
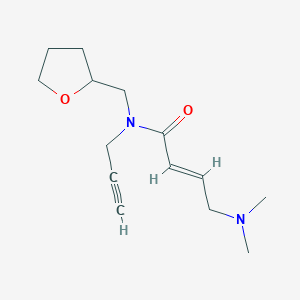
![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)